molecular formula C15H20O3 B14727652 Asperilin CAS No. 7044-35-1

Asperilin

Cat. No.: B14727652
CAS No.: 7044-35-1
M. Wt: 248.32 g/mol
InChI Key: GAUPAOVCTWBVKC-WPLOAARJSA-N
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Description

Asperilin is a sesquiterpene lactone first isolated from Telekia speciosa (Asteraceae family) and structurally characterized by Herz and Viswanathan in 1964 . It is a white crystalline powder with an optical rotation of [α]D<sup>25</sup> +76.2° (c 0.2%, CHCl3) and a molecular formula consistent with eudesmane-type sesquiterpenes . Key spectral features include distinctive <sup>1</sup>H NMR signals at δ 3.40 (H-3'), δ 2.63 (H-9'), and a 14-CH3 group . This compound has garnered attention for its selective cytotoxicity against melanoma cell lines and hepatotoxic properties, positioning it as a compound of interest in oncology and toxicology .

Properties

CAS No.

7044-35-1

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(3aR,4aS,8R,8aR,9aR)-8-hydroxy-8a-methyl-3,5-dimethylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one

InChI

InChI=1S/C15H20O3/c1-8-4-5-13(16)15(3)7-12-10(6-11(8)15)9(2)14(17)18-12/h10-13,16H,1-2,4-7H2,3H3/t10-,11+,12-,13-,15-/m1/s1

InChI Key

GAUPAOVCTWBVKC-WPLOAARJSA-N

Isomeric SMILES

C[C@@]12C[C@@H]3[C@H](C[C@H]1C(=C)CC[C@H]2O)C(=C)C(=O)O3

Canonical SMILES

CC12CC3C(CC1C(=C)CCC2O)C(=C)C(=O)O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Asperilin can be synthesized through a series of chemical reactions starting from simpler organic compounds. The synthetic route typically involves the formation of key intermediates, followed by specific reaction conditions to achieve the final product. Detailed synthetic routes are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using Aspergillus species. The fungi are cultured under controlled conditions to optimize the production of this compound. The compound is then extracted and purified using various chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: Asperilin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce simpler alcohols or hydrocarbons.

Scientific Research Applications

Asperilin has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a starting material for the synthesis of more complex molecules. Its unique structure makes it a valuable tool in organic synthesis.

    Biology: this compound has been studied for its potential antimicrobial and antifungal properties. It is used in research to understand the mechanisms of fungal resistance.

    Medicine: this compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities. It is also studied for its role in modulating immune responses.

    Industry: this compound is used in the development of new pharmaceuticals and agrochemicals. Its unique properties make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of Asperilin involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and proteins involved in cellular processes. For example, it may inhibit the activity of enzymes responsible for cell wall synthesis in fungi, leading to their death. Additionally, this compound can modulate signaling pathways involved in inflammation and immune responses, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Key Contrasts :

  • This compound’s 14-CH3 group and lactone ring may enhance its bioactivity compared to telekin .
  • Unlike inuviscolide, this compound’s eudesmane skeleton correlates with its cytotoxic potency .

Triterpene Esters from Telekia speciosa

Calenduladiol esters (e.g., 16β-hydroxylupeol-3-O-palmitate) coexist with this compound in T. speciosa extracts but exhibit divergent biological profiles:

Compound Cytotoxic Activity (IC50) Notes Reference
Calenduladiol esters Du145 prostate cancer: 62.0 µM No activity against melanoma/normal cells
This compound A375: 17.6 µM 3–5× more potent against melanoma

Mechanistic Insight : The esterification of triterpenes reduces membrane permeability, limiting their cytotoxicity compared to this compound’s smaller, more lipophilic structure .

Eudesmane-Type Sesquiterpenes from Other Species

This compound shares structural motifs with hepatotoxic eudesmanes like alantolactone and reynosin, but its bioactivity profile differs:

Compound Source Key Activities Reference
This compound Telekia speciosa Melanoma cytotoxicity (IC50 ~20 µM); glutathione peroxidase induction
Alantolactone Inula helenium Inhibits CYP3A4/CYP2C19; broad cytotoxicity
Reynosin Aucklandia lappa Hepatotoxic at high doses; anti-inflammatory at low doses

Structural-Activity Relationship (SAR) : The lactone ring and methyl groups in this compound likely mediate its pro-oxidative effects, whereas alantolactone’s epoxide group contributes to CYP450 inhibition .

Cytotoxicity Against Melanoma: Benchmarking with Other Terpenoid Lactones

This compound’s potency against melanoma is moderate compared to sesquiterpene lactones from other species:

Compound Source A375 Melanoma IC50 Selectivity (vs. Normal Cells) Reference
This compound Telekia speciosa 17.6 µM >3× selectivity (HSF cells)
Helenalin Formosan Soft Coral 2.1 µM Non-selective
Vernolide A Vernonia species 8.5 µM Not reported
Kaunial Kaunia lasiophthalma 4.7 µM High selectivity

Critical Analysis :

  • Helenalin and kaunial exhibit superior potency but lack this compound’s specificity for melanoma over fibroblasts .
  • This compound’s selectivity may derive from its interaction with redox pathways unique to melanoma cells .

Hepatotoxicity Profile vs. Analogues

This compound’s hepatotoxicity in rats involves glutathione depletion and elevated glutathione peroxidase activity, contrasting with other eudesmanes:

Compound Hepatotoxic Mechanism Dose-Dependency Reference
This compound Glutathione depletion; pro-oxidative stress Moderate (in vivo rat models)
Reynosin NF-κB pathway activation High-dose toxicity
Alantolactone CYP450 inhibition Broadly dose-dependent

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